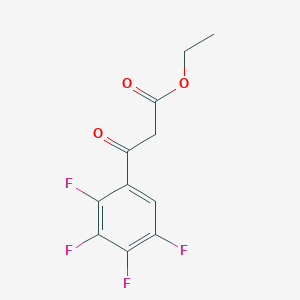

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDVJYLIAJHEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344983 | |

| Record name | Ethyl 2,3,4,5-tetrafluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94695-50-8 | |

| Record name | Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94695-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxo-(2,3,4,5-tetrafluorophenyl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094695508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3,4,5-tetrafluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the tetrafluorophenyl moiety can impart unique properties to target molecules, including altered metabolic stability and binding affinities. This document outlines a robust synthetic pathway, provides detailed experimental protocols, and presents key characterization data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 94695-50-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₈F₄O₃ | [1][2] |

| Molecular Weight | 264.17 g/mol | [2] |

| Appearance | White to very pale yellow crystal/powder | [1] |

| Melting Point | 41-44 °C | [1] |

| Boiling Point | 100 °C at 0.1 mmHg | [1] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 2,3,4,5-tetrafluorobenzoic acid to its more reactive acyl chloride derivative, 2,3,4,5-tetrafluorobenzoyl chloride. The second step is a Claisen-type condensation reaction of the acyl chloride with a malonic ester derivative to form the target β-keto ester.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

This procedure utilizes thionyl chloride as the chlorinating agent, a common and effective method for the synthesis of acyl chlorides.

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous reaction vessel with a reflux condenser and a gas outlet to neutralize HCl gas.

Procedure:

-

In a well-ventilated fume hood, charge a flame-dried reaction vessel with 2,3,4,5-tetrafluorobenzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.

-

The crude 2,3,4,5-tetrafluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Step 2: Synthesis of this compound

This procedure is adapted from a patented method and involves the reaction of the acyl chloride with potassium ethyl malonate.

Materials:

-

2,3,4,5-Tetrafluorobenzoyl chloride

-

Potassium ethyl malonate

-

Anhydrous magnesium chloride (MgCl₂)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

1.5 M Hydrochloric acid (HCl)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, four-necked round-bottom flask equipped with a stirrer, thermometer, and addition funnel under an inert atmosphere, suspend potassium ethyl malonate and anhydrous magnesium chloride in anhydrous dichloromethane.

-

Cool the mixture to 0 °C and add triethylamine.

-

Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride in anhydrous dichloromethane to the cooled suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add 1.5 M hydrochloric acid to the reaction mixture, ensuring the temperature does not exceed 25 °C.

-

Separate the organic phase and wash it sequentially with 1.5 M HCl (twice) and water (twice).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield this compound as a white to pale yellow solid.

Characterization Data

While detailed experimental spectra for this compound are not widely available in the public domain, the following table summarizes the expected and reported data for its characterization.

| Technique | Data |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet) and the methylene group adjacent to the carbonyls (singlet). The chemical shifts will be influenced by the electron-withdrawing tetrafluorophenyl ring. |

| ¹³C NMR | Expected signals for the carbonyl carbons (keto and ester), the carbons of the ethyl group, the methylene carbon, and the carbons of the tetrafluorophenyl ring (showing C-F coupling). |

| ¹⁹F NMR | Expected complex multiplet signals for the four non-equivalent fluorine atoms on the aromatic ring. |

| Infrared (IR) | Expected strong absorption bands for the C=O stretching of the ketone and the ester, C-O stretching of the ester, and C-F stretching of the aromatic ring. |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of the compound (264.17 g/mol ). |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: General workflow for the characterization of a synthesized chemical compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic route is robust and relies on well-established chemical transformations. While comprehensive, publicly available spectroscopic data is limited, the provided information on expected analytical outcomes will aid researchers in the successful identification and verification of this important fluorinated building block. This compound serves as a valuable precursor for the development of novel pharmaceuticals and advanced materials, and this guide is intended to facilitate its accessibility to the scientific community.

References

Physicochemical properties of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

An In-depth Technical Guide to Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 94695-50-8, is a fluorinated organic compound that serves as a valuable building block in synthetic chemistry. Its tetrafluorophenyl group imparts unique electronic properties and metabolic stability, making it a compound of interest in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its physicochemical properties, spectral data, synthesis protocols, and potential applications, particularly in the field of drug discovery. The strategic incorporation of fluorine atoms can significantly enhance the biological activity and pharmacokinetic profile of a molecule.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 94695-50-8 | |

| Molecular Formula | C₁₁H₈F₄O₃ | |

| Molecular Weight | 264.18 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | White to very pale yellow crystal powder | |

| Purity | ≥95% - 97% | [2] |

| Boiling Point | Not explicitly available, similar compounds boil >250°C | [1] |

| Storage Temperature | Room Temperature | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [1] |

Spectral Data Summary

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While specific experimental spectra for this exact molecule are not publicly available, the following tables provide predicted data based on its structure and data from analogous compounds.[3]

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.3 | Multiplet | 1H | Ar-H |

| ~4.25 | Quartet | 2H | -OCH₂ CH₃ |

| ~4.00 | Singlet | 2H | -C(=O)CH₂ C(=O)- |

| ~1.30 | Triplet | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~195 (m) | C =O (Ketone) |

| ~168 | C =O (Ester) |

| ~145 (dm) | C -F (Aromatic) |

| ~140 (dm) | C -F (Aromatic) |

| ~115 (t) | C -H (Aromatic) |

| ~110 (m) | C -C=O (Aromatic) |

| ~62 | -OCH₂ CH₃ |

| ~46 | -C(=O)CH₂ C(=O)- |

| ~14 | -OCH₂CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000-3100 | C-H Stretch (Aromatic) |

| ~2900-3000 | C-H Stretch (Aliphatic) |

| ~1740 | C=O Stretch (Ester) |

| ~1690 | C=O Stretch (Ketone) |

| ~1600, ~1500 | C=C Stretch (Aromatic) |

| ~1250-1000 | C-F Stretch |

Experimental Protocols

Synthesis Protocol: Claisen Condensation

A common method for synthesizing β-keto esters like this compound is the Claisen condensation. This protocol is based on established procedures for similar compounds.

Materials:

-

Ethyl 2,3,4,5-tetrafluorobenzoate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol.

-

Add a solution of ethyl acetate dropwise to the stirred ethanolic sodium ethoxide solution at room temperature.

-

Following the addition of ethyl acetate, add ethyl 2,3,4,5-tetrafluorobenzoate dropwise via the dropping funnel.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully acidify with 1 M HCl until the pH is ~5-6.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Accurately weigh 10-20 mg of the purified product.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).[4]

Infrared (IR) Spectroscopy:

-

As the compound is a solid, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk.

-

Alternatively, dissolve a small amount in a volatile solvent like dichloromethane, place a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.[3]

-

Obtain a background spectrum of the empty sample holder or clean salt plate.

-

Acquire the IR spectrum of the sample from 4000 to 400 cm⁻¹.[3]

Mandatory Visualizations

References

An In-depth Technical Guide to Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate (CAS Number: 94695-50-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, a fluorinated β-keto ester, is a key intermediate in the synthesis of various organic compounds, particularly in the development of fluoroquinolone antibacterials. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and methods for its purification and characterization. Furthermore, it delves into its biological significance as a precursor to potent inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. Experimental protocols for assessing its biological activity are also detailed, and its mechanism of action is visually represented.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 94695-50-8[1] |

| IUPAC Name | This compound[1] |

| Synonyms | (2,3,4,5-Tetrafluorobenzoyl)acetic acid ethyl ester, Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate |

| Molecular Formula | C₁₁H₈F₄O₃[1] |

| InChI Key | KWDVJYLIAJHEOW-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 264.17 g/mol [1] |

| Appearance | White to very pale yellow crystal - powder[1] |

| Storage Temperature | Room Temperature[1] |

| Purity | ≥97%[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Claisen condensation reaction.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of this compound from monoethyl malonate potassium salt and 2,3,4,5-tetrafluorobenzoyl chloride.[2]

Materials:

-

Monoethyl malonate potassium salt

-

Magnesium chloride (anhydrous)

-

Triethylamine (TEA)

-

Acetonitrile (anhydrous)

-

2,3,4,5-tetrafluorobenzoyl chloride

-

Toluene

-

1.5 M Hydrochloric acid (HCl)

-

Petroleum ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, dissolve monoethyl malonate potassium salt (21.5 mmol), anhydrous magnesium chloride (25.7 mmol), and triethylamine (20.3 mmol) in anhydrous acetonitrile (70 mL).

-

Stir the reaction mixture at 10-15 °C for 2.5 hours.

-

Cool the mixture to 0 °C and slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (10.3 mmol) in anhydrous acetonitrile (10 mL) dropwise over 15 minutes.

-

After the addition is complete, add another portion of triethylamine (2.3 mmol).

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the volatiles under reduced pressure.

-

Add toluene (30 mL) and evaporate again under reduced pressure to azeotropically remove any remaining water.

-

Add toluene (60 mL) and carefully add 1.5 M HCl (40 mL), ensuring the temperature does not exceed 25 °C.

-

Separate the organic phase, wash it twice with 13% hydrochloric acid (50 mL each) and then twice with water (50 mL each).[3]

-

Dry the organic phase over anhydrous magnesium sulfate.[3]

-

Evaporate the solvent under reduced pressure.[3]

-

Dissolve the residue in petroleum ether (20 g), cool to 0 °C to precipitate a white flaky solid.[3]

-

Filter the solid to obtain the final product.[3]

Experimental Protocol: Purification

The crude product can be further purified by recrystallization or column chromatography.

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal gradient should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. The following are general protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Expected Signals: Signals corresponding to the ethyl group (a triplet and a quartet) and the methylene protons adjacent to the carbonyl groups are expected. The aromatic proton will appear as a multiplet due to coupling with the fluorine atoms.

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire the spectrum with proton decoupling.

-

Expected Signals: Signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the methylene carbon, and the carbons of the tetrafluorophenyl ring are expected. The carbons attached to fluorine will show characteristic coupling patterns.

Infrared (IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a KBr pellet of the solid compound or as a thin film if the compound is melted.

-

Acquisition: Record the spectrum on an FTIR spectrometer.

-

Expected Absorptions: Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups are expected, typically in the range of 1650-1750 cm⁻¹. C-F stretching vibrations will also be present.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or another suitable soft ionization technique is recommended.

-

Analysis: Determine the molecular weight and fragmentation pattern to confirm the structure. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to the molecular weight of 264.17.

Biological Significance and Mechanism of Action

This compound is a valuable building block in the synthesis of fluoroquinolone antibiotics.[2] These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[4][5]

Role as a Fluoroquinolone Precursor

The tetrafluorobenzoyl moiety of this compound is a key structural feature in many potent fluoroquinolones. The β-keto ester functionality allows for further chemical modifications to construct the core quinolone ring system.

Mechanism of Action of Derived Fluoroquinolones

Fluoroquinolones inhibit bacterial growth by stabilizing the covalent complex formed between DNA gyrase or topoisomerase IV and the bacterial DNA. This leads to the accumulation of double-strand breaks in the DNA, ultimately causing bacterial cell death.[4][6]

Signaling Pathway Diagram: Quinolone Inhibition of DNA Gyrase

Caption: Quinolone inhibition of DNA gyrase leads to bacterial cell death.

Experimental Protocols for Biological Activity

The inhibitory activity of compounds derived from this compound against DNA gyrase and topoisomerase IV can be assessed using the following in vitro assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Purified bacterial DNA gyrase

-

Assay buffer (containing ATP)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and assay buffer.

-

Add varying concentrations of the test compound to the reaction mixtures. Include a positive control (a known gyrase inhibitor) and a negative control (solvent only).

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37 °C) for a specific time.

-

Stop the reactions by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Catenated kinetoplast DNA (kDNA)

-

Purified bacterial topoisomerase IV

-

Assay buffer (containing ATP)

-

Test compound

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Set up reaction mixtures containing kDNA, topoisomerase IV, and assay buffer.

-

Add varying concentrations of the test compound. Include appropriate controls.

-

Incubate the reactions at the optimal temperature for the enzyme.

-

Stop the reactions.

-

Analyze the products by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA.

-

Inhibition is observed as the persistence of the high-molecular-weight catenated DNA network at the top of the gel, with a corresponding decrease in the decatenated minicircles.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry, particularly for the development of fluoroquinolone antibiotics. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. Its true value lies in its role as a precursor to compounds that target essential bacterial enzymes, offering a pathway to new and effective antibacterial agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

References

- 1. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 2,3,4,5-tetrafluorobenzoyl acetate | 94695-50-8 [chemicalbook.com]

- 3. Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a fluorinated β-keto ester of significant interest in synthetic chemistry, particularly as a versatile building block for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries. The presence of a tetrafluorophenyl group can impart unique physicochemical and biological properties to the target molecules. A thorough understanding of its spectroscopic and spectrometric characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring chemical transformations.

This technical guide provides a summary of the predicted spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also presented, along with a visual representation of the typical analytical workflow.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | m | 1H | Ar-H |

| ~4.25 | q | 2H | -O-CH₂ -CH₃ |

| ~3.95 | s | 2H | -CO-CH₂ -CO- |

| ~1.30 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 (t) | Ar-C =O |

| ~167 | -O-C =O |

| ~145 (dm) | C -F |

| ~143 (dm) | C -F |

| ~141 (dm) | C -F |

| ~139 (dm) | C -F |

| ~115 (t) | Ar-C -CO |

| ~110 (m) | Ar-C H |

| ~62 | -O-CH₂ -CH₃ |

| ~46 | -CO-CH₂ -CO- |

| ~14 | -O-CH₂-CH₃ |

Note: dm = doublet of multiplets, t = triplet, due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, relative to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -138 | m | F-3 |

| ~ -145 | m | F-4 |

| ~ -155 | m | F-5 |

| ~ -160 | m | F-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The physical state of the sample (e.g., KBr pellet, thin film) can influence the exact peak positions and intensities.

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | Ester C=O stretch |

| ~1720 | Strong | Ketone C=O stretch |

| ~1610, ~1500 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 268 | Moderate | [M]⁺ (Molecular Ion) |

| 223 | High | [M - OCH₂CH₃]⁺ |

| 195 | High | [M - COOCH₂CH₃]⁺ |

| 177 | Moderate | [C₆HF₄CO]⁺ |

| 149 | Low | [C₆HF₄]⁺ |

| 45 | Moderate | [OCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data. Actual parameters may need to be optimized based on the specific instrument and sample characteristics.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse program (e.g., 'zg30').

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).

-

-

¹⁹F NMR Acquisition:

-

Use the same sample.

-

Acquire the spectrum using a standard fluorine pulse program.

-

Set the spectral width to cover the expected range of fluorine signals (e.g., -100 to -180 ppm).

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

IR Spectrum Acquisition (FT-IR):

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Crystal Structure of Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate: An Analogue of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Disclaimer: The crystal structure for Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is not publicly available in crystallographic databases. This guide provides a comprehensive analysis of the crystal structure of a closely related analogue, Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate , to illustrate the principles and data presentation requested. The methodologies and structural features described herein are representative of this class of compounds.

This technical guide offers a detailed examination of the solid-state structure of Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate, a β-keto ester of interest to researchers in medicinal chemistry and materials science. The following sections present the crystallographic data, experimental protocols for its determination, and a visualization of the experimental workflow.

Data Presentation

The crystallographic data for Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate provides a precise three-dimensional map of the molecule in the crystalline state. Key parameters are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₄H₁₈O₆ |

| Formula Weight | 282.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7267 (13) |

| b (Å) | 16.584 (2) |

| c (Å) | 9.0476 (12) |

| β (°) | 100.734 (2) |

| Volume (ų) | 1433.9 (3) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.308 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Data collection temperature (K) | 293(2) |

| F(000) | 600 |

| h, k, l range | -11 ≤ h ≤ 11, -19 ≤ k ≤ 19, -10 ≤ l ≤ 10 |

| Reflections collected | 8234 |

| Independent reflections | 2522 [R(int) = 0.024] |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2522 / 0 / 181 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I > 2σ(I)] | R₁ = 0.043, wR₂ = 0.116 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.126 |

Experimental Protocols

The determination of the crystal structure of Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of the title compound was carried out following established literature procedures.[1] Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of an ethanol solution of the compound at room temperature.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker SMART CCD area-detector diffractometer. The data was collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.[1] The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were placed in idealized positions and treated as riding on their parent atoms.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the determination of the crystal structure.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines the primary synthetic pathway, details the necessary starting materials, and provides step-by-step experimental protocols. Quantitative data is summarized for clarity, and key transformations are visualized to facilitate understanding.

Core Synthesis Strategy: Claisen Condensation

The principal synthetic route to this compound involves a Claisen condensation reaction. This fundamental carbon-carbon bond-forming reaction is widely employed for the synthesis of β-keto esters.[1][2][3] In this specific synthesis, a two-step approach is typically utilized, beginning with the preparation of a key precursor, 2,3,4,5-tetrafluorobenzoyl chloride, followed by its reaction with a malonic ester derivative.

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

The initial step involves the conversion of 2,3,4,5-tetrafluorobenzoic acid to its more reactive acyl chloride derivative. This transformation is crucial for activating the carboxylic acid for the subsequent condensation reaction. Various chlorinating agents can be employed, with triphosgene in the presence of a catalytic amount of N,N-dimethylformamide (DMF) being an effective method.[4]

Quantitative Data for 2,3,4,5-Tetrafluorobenzoyl Chloride Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,3,4,5-Tetrafluorobenzoic Acid | Triphosgene | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 | 95 |

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride[4]

A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 2.5 mmol) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour to a stirred solution of triphosgene (5.5 g, 18.5 mmol) in 1,2-dichloroethane (30 mL) at 80 °C (353 K). The reaction mixture is stirred for an additional 4 hours at the same temperature. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure to yield 2,3,4,5-tetrafluorobenzoyl chloride.

Step 2: Synthesis of this compound

The final step is the Claisen condensation of 2,3,4,5-tetrafluorobenzoyl chloride with a suitable C2-synthon. A common and effective method involves the use of the pre-formed potassium salt of monoethyl malonate in the presence of magnesium chloride and an organic base like triethylamine.[5][6]

Quantitative Data for this compound Synthesis[5]

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Time (h) |

| 2,3,4,5-Tetrafluorobenzoyl Chloride | Potassium Ethyl Malonate | MgCl₂, Triethylamine | Dichloromethane | 25 | 10 |

Experimental Protocol: Synthesis of this compound[5]

To a stirred suspension of potassium ethyl malonate (23.8 g, 0.14 mol) in dichloromethane (190.4 g) at 0 °C are added triethylamine (35.4 g, 0.35 mol) and anhydrous magnesium chloride (6 g, 0.063 mol). 2,3,4,5-tetrafluorobenzoyl chloride (21.2 g, 0.1 mol) is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to 25 °C and stirred for 10 hours. Upon completion, the reaction is quenched with 13% hydrochloric acid (2 x 50 mL) and washed with water (2 x 50 mL). The organic phase is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by crystallization from petroleum ether to yield this compound as a white solid.

Visualizing the Synthesis Workflow

The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following diagram.

Caption: Synthetic pathway to the target compound.

Signaling Pathway of the Claisen Condensation

The core of this synthesis is the Claisen condensation. The following diagram illustrates the key steps of this reaction mechanism.

Caption: Mechanism of the Claisen condensation.

References

- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Ethyl 2,3,4,5-tetrafluorobenzoyl acetate | 94695-50-8 [chemicalbook.com]

Reactivity profile of fluorinated beta-keto esters

An In-depth Technical Guide to the Reactivity Profile of Fluorinated Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated β-keto esters have emerged as exceptionally versatile and powerful building blocks in this context. Their unique electronic properties, stemming from the presence of fluorine atoms, modulate the reactivity of the dicarbonyl system, providing access to a diverse array of complex fluorinated molecules. This guide offers a comprehensive overview of the synthesis and reactivity profile of fluorinated β-keto esters, focusing on key transformations including enolate formation, alkylation, reduction, and cyclization reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for professionals in organic synthesis and drug development.

Introduction

The strategic introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] The high electronegativity of fluorine can alter the acidity of nearby protons, influence conformational preferences, and block sites of metabolism. Fluorinated β-keto esters are particularly valuable intermediates due to the presence of multiple reactive sites: an acidic α-proton, an electrophilic keto-carbonyl, and an ester group that can be further modified.[1] The electron-withdrawing nature of the fluorine substituents significantly increases the acidity of the α-proton, facilitating enolate formation under mild conditions. This enhanced acidity and the subsequent reactivity of the enolate are central to the synthetic utility of this class of compounds. This guide will explore the key reactions that leverage this unique reactivity.

Synthesis of Fluorinated Beta-Keto Esters

The preparation of fluorinated β-keto esters can be broadly achieved through two primary strategies: the construction of the β-dicarbonyl moiety using a fluorinated precursor or the direct fluorination of a pre-existing β-keto ester.

Claisen Condensation

The most common industrial method for synthesizing γ-fluorinated β-keto esters, such as ethyl 4,4,4-trifluoroacetoacetate, is the Claisen condensation. This reaction involves the cross-condensation of a fluorinated ester (e.g., ethyl trifluoroacetate) with a non-fluorinated ester (e.g., ethyl acetate) in the presence of a strong base like sodium ethoxide.[3][4][5]

Caption: General workflow for synthesizing ethyl 4,4,4-trifluoroacetoacetate.

Electrophilic α-Fluorination

For the synthesis of α-fluoro-β-keto esters, the direct fluorination of a β-keto ester enolate is a common and effective strategy. This is typically achieved using an electrophilic fluorine source, such as N-fluorobenzensulfonimide (NFSI) or Selectfluor®.[1][6] The reaction can be rendered asymmetric through the use of chiral metal catalysts or organocatalysts, providing enantiomerically enriched products that are valuable for chiral drug synthesis.[1][7][8][9]

Reactivity Profile and Key Transformations

The reactivity of fluorinated β-keto esters is dominated by the chemistry of their corresponding enolates. The electron-withdrawing fluorine atoms increase the acidity of the α-hydrogens, making enolate formation more favorable than in their non-fluorinated analogs.

Caption: Key reaction pathways stemming from fluorinated β-keto esters.

Alkylation

The enolates of fluorinated β-keto esters are excellent nucleophiles for C-C bond formation. However, their alkylation can be complex due to their ambident nature, leading to a mixture of C- and O-alkylated products. The reaction outcome is highly dependent on factors such as the solvent, counter-ion, and the nature of the electrophile. For instance, in polar aprotic solvents, the O-alkylation of ethyl 4,4,4-trifluoroacetoacetate can be reversible, ultimately leading to the thermodynamically favored C-alkylated product.[10]

Reduction of the Ketone

The stereoselective reduction of the keto group in fluorinated β-keto esters provides access to chiral fluorinated β-hydroxy esters, which are valuable building blocks. This transformation can be achieved with high diastereoselectivity and enantioselectivity using various methods.

-

Enzymatic Reduction: Ketoreductases (KREDs) have been successfully used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters, yielding either syn or anti diastereomers in high enantiomeric excess.[11][12]

-

Asymmetric Hydrogenation: Ruthenium-based catalysts, particularly with chiral phosphine ligands like Difluorphos, have demonstrated outstanding performance in the asymmetric hydrogenation of β-ketoesters, including fluorinated substrates, achieving enantioselectivities up to 99%.[13]

-

Microbial Reduction: Whole-cell biotransformations, for example using Saccharomyces uvarum, can effectively reduce ethyl 4,4,4-trifluoroacetoacetate to the corresponding (R)-alcohol with high conversion and good enantiomeric excess.[14]

Table 1: Asymmetric Reduction of Fluorinated β-Keto Esters

| Substrate | Method | Catalyst/Enzyme | Product Configuration | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Enzymatic | KRED 110 | anti (2S, 3S) | Good | High | [11] |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Enzymatic | KRED 130 | syn (2S, 3R) | Good | High | [11] |

| Ethyl 4,4,4-trifluoroacetoacetate | Microbial | Saccharomyces uvarum | (R) | 85 | 85.2 | [14] |

| Various β-Keto Esters | Hydrogenation | Ru-Difluorphos | - | High | up to 99 |[13] |

Cyclization and Heterocycle Synthesis

Fluorinated β-keto esters are key precursors for the synthesis of a wide range of fluorine-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.[15] A notable example is the reaction with N-alkylamidines to produce 2-arylpyrimidines, which have applications as herbicides.[16][17] The dicarbonyl moiety allows for condensation reactions with various binucleophiles to construct five- and six-membered ring systems.

Asymmetric Fluorination and Halogenation

The enolate of a β-keto ester can be further functionalized at the α-position. Catalytic asymmetric fluorination of cyclic β-keto esters has been achieved with high yields and excellent enantioselectivity using chiral copper-bis(oxazoline) complexes, often accelerated in continuous-flow microreactors.[7] Similarly, highly enantioselective chlorination can be performed using copper(II) triflate and a chiral spirooxazoline ligand, yielding α-chloro-β-keto esters that can undergo subsequent SN2 displacement to form other quaternary stereocenters.[18]

Table 2: Asymmetric α-Fluorination of Cyclic β-Keto Esters

| Substrate | Catalyst System | Fluorinating Agent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 1-indanone-2-carboxylate | Cu(II)/diphenylamine-bis(thiazoline) | NFSI | High | up to 99 | [1] |

| Ethyl 1-indanone-2-carboxylate | Cu(OTf)₂/diphenylamine-bis(oxazoline) | NFSI | up to 99 | up to 99 | [7] |

| Ethyl 2-benzyl-3-oxobutanoate | Fe(III)-salan | NFSI | 87 | 94 | [1] |

| Acyclic α-methyl 3-oxobutanoates | Ti/TADDOL | Selectfluor® | 44-96 | 45-81 |[1] |

Experimental Protocols

Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate via Claisen Condensation

Adapted from patent literature.[3]

Materials:

-

Absolute ethanol

-

20% Sodium ethoxide in ethanol solution

-

Ethyl acetate

-

Ethyl trifluoroacetate

-

Concentrated sulfuric acid (or acetic acid)

Procedure:

-

To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add absolute ethanol (e.g., 200 mL), followed by the sodium ethoxide solution (e.g., 1.5 mol) and ethyl acetate (e.g., 1.2 mol) at 25 °C.

-

Cool the reaction mixture to 5-10 °C using an ice bath.

-

Begin the dropwise addition of ethyl trifluoroacetate (e.g., 1.0 mol), maintaining the internal temperature between 10-20 °C. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and warm the reaction to 60 °C. Stir at this temperature for 2 hours.

-

Cool the reaction mixture back down to 10-15 °C.

-

Slowly add concentrated sulfuric acid (e.g., 1.7 mol) dropwise to neutralize the reaction mixture, keeping the temperature between 20-30 °C.

-

After neutralization, stir the mixture at 30 °C for 2.5 hours. A precipitate of sodium sulfate will form.

Purification:

-

Filter the reaction mixture to remove the inorganic salts.

-

Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings. The product can be purified by fractional distillation under reduced pressure.

Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate

Adapted from Nie, et al.[14]

Materials:

-

Saccharomyces uvarum SW-58 whole cells (biocatalyst)

-

Phosphate buffer (pH 7.0)

-

Glucose (carbon source)

-

Ethyl 4,4,4-trifluoroacetoacetate (substrate)

-

Dibutylphthalate (organic solvent)

Procedure:

-

Prepare a biphasic system in a shake flask. The aqueous phase consists of the phosphate buffer containing the microbial cells and glucose. The organic phase is dibutylphthalate containing the substrate. A typical volume ratio of aqueous to organic phase might be 2:1.

-

Combine the aqueous and organic phases in the flask.

-

Incubate the flask on an orbital shaker at a controlled temperature (e.g., 30 °C) and shaking speed (e.g., 200 rpm) for 24-48 hours.

-

Monitor the reaction progress by taking samples from the organic phase and analyzing them by GC or HPLC.

Purification:

-

After the reaction, separate the organic layer from the aqueous layer.

-

The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is concentrated in the organic phase.

-

The organic solvent can be removed under reduced pressure, and the crude product can be further purified by column chromatography or distillation.

Conclusion

Fluorinated β-keto esters are undeniably powerful and versatile intermediates in modern organic synthesis. Their unique reactivity, governed by the electronic influence of fluorine, allows for a wide range of transformations, including alkylations, stereoselective reductions, and the construction of complex heterocyclic systems. The ability to perform many of these reactions asymmetrically further enhances their value, providing efficient routes to enantiomerically pure building blocks for the pharmaceutical and agrochemical industries. As the demand for sophisticated fluorinated molecules continues to grow, the development of new synthetic methodologies starting from these valuable esters will remain an active and important area of research.

References

- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. f2chemicals.com [f2chemicals.com]

- 16. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 17. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

The Tetrafluorophenyl Moiety: A Versatile Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the various fluorinated motifs, the tetrafluorophenyl group stands out for its unique electronic characteristics and its growing applications in drug design and development. This technical guide provides a comprehensive overview of the role of tetrafluorophenyl compounds in medicinal chemistry, detailing their synthesis, applications as reactive intermediates, impact on biological activity, and role in advanced imaging techniques.

Physicochemical Properties and Synthetic Strategies

The tetrafluorophenyl group significantly alters the electronic nature of a molecule. The four fluorine atoms are strongly electron-withdrawing, which can influence the pKa of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking potential sites of oxidation.[1][2]

Table 1: Physicochemical Properties of 2,3,5,6-Tetrafluorophenol [3][4][5][6]

| Property | Value |

| Molecular Formula | C6H2F4O |

| Molecular Weight | 166.07 g/mol |

| Melting Point | 37-39 °C |

| Boiling Point | 140 °C |

| pKa | 5.46 ± 0.20 |

| Water Solubility | Partly miscible |

The synthesis of molecules containing the tetrafluorophenyl moiety often starts from commercially available precursors like 2,3,5,6-tetrafluorophenol. This versatile building block can be used in a variety of reactions, including etherification, esterification, and coupling reactions, to introduce the tetrafluorophenyl group into a target molecule.[1]

Tetrafluorophenyl Esters: Highly Efficient Reagents for Bioconjugation

One of the most prominent applications of the tetrafluorophenyl group in medicinal chemistry is in the form of tetrafluorophenyl (TFP) esters. These esters are highly efficient amine-reactive reagents used for the covalent attachment of molecules to primary and secondary amines, such as those found in proteins and peptides.[7][8] TFP esters offer several advantages over the more common N-hydroxysuccinimide (NHS) esters, most notably their increased stability in aqueous solutions, especially at basic pH.[8][9] This enhanced stability reduces the competing hydrolysis reaction, leading to higher and more reproducible conjugation efficiencies.[9][10]

Experimental Protocol: Conjugation of a TFP Ester to a Protein

This protocol provides a general procedure for labeling a protein with a TFP ester-functionalized molecule.

Materials:

-

Protein of interest

-

TFP ester-functionalized molecule (e.g., fluorescent dye, biotin)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 2-10 mg/mL.

-

TFP Ester Preparation: Immediately before use, dissolve the TFP ester-functionalized molecule in anhydrous DMSO or DMF to a concentration of 10-100 mM.

-

Conjugation Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved TFP ester. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Reaction Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted TFP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.

Workflow for TFP Ester Protein Conjugation

Caption: Workflow for protein conjugation using a TFP ester.

Applications in Drug Design and Development

The incorporation of a tetrafluorophenyl group can significantly impact the biological activity and pharmacokinetic profile of a drug candidate.

Enzyme Inhibition and Kinase Inhibitors

The electron-withdrawing nature of the tetrafluorophenyl ring can be exploited in the design of enzyme inhibitors. By modifying the electronic environment of a pharmacophore, it can enhance binding affinity to the target enzyme. While specific examples of tetrafluorophenyl-containing kinase inhibitors with detailed data are emerging, the broader class of fluorinated compounds has shown significant promise. For instance, fluorinated derivatives have been developed as potent inhibitors of enzymes like secretory phospholipase A2 and various kinases.[2][11]

Table 2: Example IC50 Data for Fluorinated Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Compound 52 | EGFRL858R/T790M/C797S | 0.55 | - | [11] |

| Compound 52 | Ba/F3 | 43.28 | Ba/F3 | [11] |

| Nilotinib | Bcr-Abl | <30 | - | [11] |

| Dasatinib | Bcr-Abl | <1 | - | [11] |

| Bosutinib | Bcr-Abl | 1.2 | - | [11] |

Note: These are examples of fluorinated compounds, not all of which contain a tetrafluorophenyl group, but they illustrate the potency that can be achieved.

Experimental Protocol: EGFR Kinase Inhibition Assay (Illustrative)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound, recombinant EGFR kinase, and the peptide substrate in the kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for a Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Modulation of Signaling Pathways

Tetrafluorophenyl-containing compounds can be designed to target specific components of cellular signaling pathways that are often dysregulated in diseases like cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many tumors.[12][13] Inhibitors targeting this pathway are of significant therapeutic interest. While direct modulation of this pathway by a tetrafluorophenyl compound is an area of active research, related fluorinated compounds have demonstrated the ability to interfere with this signaling cascade. For example, some compounds induce autophagy in cancer cells by downregulating the phosphorylation of Akt and mTOR.[10]

PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Pharmacokinetic Properties

The introduction of a tetrafluorophenyl group can favorably alter the pharmacokinetic profile of a drug. The increased lipophilicity can improve membrane permeability and oral absorption, while the strong carbon-fluorine bonds can block metabolic hotspots, leading to increased metabolic stability and a longer half-life.[14][15] However, extensive fluorination can also sometimes lead to challenges such as increased protein binding or potential for bioaccumulation, necessitating careful optimization of the overall molecular properties.

Table 3: Example Pharmacokinetic Parameters for a Fluorophenyl-Containing Compound (LQFM020)

| Parameter | Value (at 9 mg/kg oral dose in rats) |

| Cmax | 16.59 µg/mL |

| Tmax | 1.66 h |

| AUC | 69.77 h*µg/mL |

| t1/2 | 2.5 h |

| Absolute Bioavailability | 46% |

Application in Positron Emission Tomography (PET) Imaging

The tetrafluorophenyl moiety is also finding application in the development of radiotracers for Positron Emission Tomography (PET) imaging. The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for PET due to its favorable half-life (109.8 minutes) and low positron energy. Tetrafluorophenyl esters can be labeled with ¹⁸F to create prosthetic groups for the efficient radiolabeling of biomolecules, such as peptides and proteins. This allows for the non-invasive in vivo imaging and quantification of biological processes, which is invaluable in drug development and clinical diagnostics.

Conclusion

Tetrafluorophenyl compounds represent a valuable and increasingly utilized class of molecules in medicinal chemistry. Their unique electronic properties and the stability of the carbon-fluorine bond offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates. From serving as highly stable and reactive handles for bioconjugation to enhancing the potency and pharmacokinetic profiles of small molecule inhibitors, the tetrafluorophenyl moiety is poised to play an ever-expanding role in the discovery and development of new therapeutics and diagnostic agents. Further exploration of their potential in modulating specific signaling pathways and their application in advanced imaging techniques will undoubtedly continue to be a fruitful area of research.

References

- 1. Interpreting dot plot-bioinformatics with an example - Omics tutorials [omicstutorials.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ten simple rules for creating reusable pathway models for computational analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors [mdpi.com]

- 10. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. arbook.icg.tugraz.at [arbook.icg.tugraz.at]

- 13. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a fluorinated β-keto ester of significant interest in synthetic and medicinal chemistry. Its tetrafluorinated phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block, particularly in the development of novel pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and its known applications, with a focus on its role as a precursor to fluoroquinolone antibiotics and its potential as an inhibitor of bacterial DNA gyrase and topoisomerase IV. Due to the limited availability of primary literature on this specific compound, some data herein is presented based on established chemical principles and data from structurally related analogs.

Introduction and Historical Context

This compound, also known by its alternative name Ethyl 2,3,4,5-tetrafluorobenzoylacetate, belongs to the class of β-keto esters. These compounds are characterized by a ketone and an ester functional group separated by a methylene group, a structure that allows for a rich variety of chemical transformations. The presence of a tetrafluorophenyl moiety is particularly noteworthy. The high electronegativity of fluorine atoms can significantly influence the reactivity of the molecule and the properties of its derivatives. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Physicochemical and Spectroscopic Data

The quantitative data for this compound is summarized below. It should be noted that detailed, publicly available spectroscopic data such as NMR and mass spectrometry peak lists are limited for this compound. The information provided is a combination of data from commercial suppliers and predicted values based on its structure.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 94695-50-8 |

| Molecular Formula | C₁₁H₈F₄O₃ |

| Molecular Weight | 264.17 g/mol |

| IUPAC Name | This compound |

| Appearance | White to very pale yellow crystal/powder[1] |

| Boiling Point | 100 °C at 0.1 Torr |

| Purity | ≥97% |

Table 2: Spectroscopic Data (Predicted and General)

| Spectrum | Predicted/Typical Data |

| ¹H NMR | Ethyl group: Triplet (~1.3 ppm, 3H), Quartet (~4.2 ppm, 2H). Methylene group: Singlet (~4.0 ppm, 2H). Aromatic proton: Multiplet (~7.0-7.5 ppm, 1H). |

| ¹³C NMR | Ethyl group: ~14 ppm (CH₃), ~62 ppm (CH₂). Methylene group: ~45 ppm. Ketone C=O: ~190 ppm. Ester C=O: ~167 ppm. Aromatic carbons: ~110-150 ppm (with C-F couplings). |

| Mass Spec. (EI) | M+: 264.04. Fragmentation: Loss of -OCH₂CH₃ (m/z 219), loss of -COOCH₂CH₃ (m/z 191), C₇HF₄O⁺ (m/z 179). |

| IR | C=O (ester): ~1740 cm⁻¹. C=O (ketone): ~1715 cm⁻¹. C-F: ~1100-1300 cm⁻¹. Aromatic C=C: ~1500-1600 cm⁻¹. |

Synthesis

The primary route for the synthesis of this compound is a Claisen-type condensation reaction. Below is a detailed experimental protocol representative of this synthetic approach.

General Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Reaction: Synthesis of this compound

Materials:

-

Monoethyl malonate potassium salt

-

Magnesium chloride (anhydrous)

-

Triethylamine (Et₃N)

-

2,3,4,5-Tetrafluorobenzoyl chloride

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Malonate Complex: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous magnesium chloride (1.2 equivalents) in anhydrous acetonitrile. To this suspension, add monoethyl malonate potassium salt (1.1 equivalents) and triethylamine (1.05 equivalents). Stir the mixture under a nitrogen atmosphere at room temperature for 2-3 hours.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2,3,4,5-tetrafluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Applications in Drug Development

The primary application of this compound is as a key building block in the synthesis of fluoroquinolone antibiotics. The β-keto ester moiety allows for the construction of the characteristic 4-quinolone core structure.

Role in Fluoroquinolone Synthesis

The synthesis of many fluoroquinolones involves a Gould-Jacobs type reaction. In this pathway, the β-keto ester is first reacted with an aniline derivative. The resulting enamine can then be cyclized at high temperatures to form the quinolone ring system. The tetrafluorophenyl group is a precursor to the fluorinated benzene ring portion of the final antibiotic.

Potential as a Direct Therapeutic Agent

There is evidence to suggest that compounds containing the fluorinated benzoylacetate scaffold may possess intrinsic antibacterial activity. It has been proposed that this compound and its analogs may act as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.

Table 3: Biological Activity

| Target | Activity | Quantitative Data |

| DNA Gyrase | Inhibitor (Proposed) | IC₅₀ not publicly available |

| Topoisomerase IV | Inhibitor (Proposed) | IC₅₀ not publicly available |

Proposed Mechanism of Action

The proposed mechanism of action involves the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. By binding to the ATP-binding site, the compound would prevent the conformational changes necessary for the enzyme to catalyze the supercoiling or decatenation of DNA.